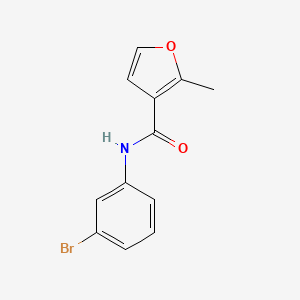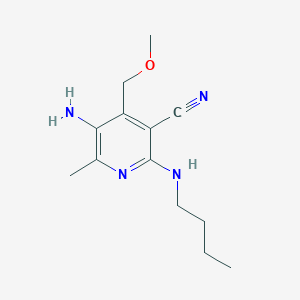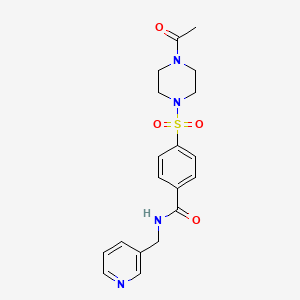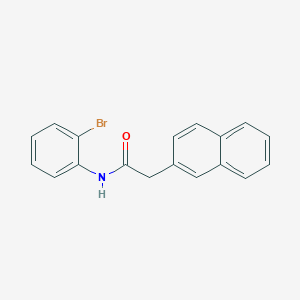![molecular formula C25H34N2O2 B5716679 16-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-HYDROXY-10,13-DIMETHYL-3,4,7,9,10,11,12,13,14,15-DECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17(2H,8H)-ONE](/img/structure/B5716679.png)
16-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-HYDROXY-10,13-DIMETHYL-3,4,7,9,10,11,12,13,14,15-DECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17(2H,8H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-HYDROXY-10,13-DIMETHYL-3,4,7,9,10,11,12,13,14,15-DECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17(2H,8H)-ONE is a complex organic compound with a unique structure that includes a pyrazole ring and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole ring and the cyclopenta[a]phenanthrene core. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Construction of the Cyclopenta[a]phenanthrene Core: This involves a series of cyclization reactions, often using Friedel-Crafts alkylation and acylation reactions.
Final Assembly: The final step involves the condensation of the pyrazole ring with the cyclopenta[a]phenanthrene core, typically using a strong base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: NaBH4 in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Dipyrone: A compound with a similar pyrazole ring structure.
3,5-Dimethylpyrazole: Another compound with a similar pyrazole ring but different substituents.
Uniqueness
The uniqueness of 16-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-HYDROXY-10,13-DIMETHYL-3,4,7,9,10,11,12,13,14,15-DECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17(2H,8H)-ONE lies in its complex structure, which combines a pyrazole ring with a cyclopenta[a]phenanthrene core. This unique structure gives it distinct chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
(16Z)-16-[(1,5-dimethylpyrazol-4-yl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2/c1-15-17(14-26-27(15)4)11-16-12-22-20-6-5-18-13-19(28)7-9-24(18,2)21(20)8-10-25(22,3)23(16)29/h5,11,14,19-22,28H,6-10,12-13H2,1-4H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIGFFFJAUQISK-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=C2CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C\2/CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5716608.png)
![methyl 4-methyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5716613.png)
![1-[(5-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B5716626.png)


![1-(2-furylmethyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5716662.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5716676.png)

![(2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B5716690.png)
![3,6-Dichlorobenzo[b]thiophen-2-yl 3,5-dimethylpyrazolyl ketone](/img/structure/B5716697.png)
![(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine](/img/structure/B5716700.png)


